Cas no 1185300-38-2 (5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochloride)

5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acid hydrochloride
- 5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochloride
- 5-amino-2-(4-methylpiperazin-1-yl)benzoic acid hydrochloride
- 1185300-38-2
- SR-01000323429
- AKOS015848259
- 5-amino-2-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride
- SR-01000323429-1
-
- MDL: MFCD11506429
- インチ: InChI=1S/C12H17N3O2.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12(16)17;/h2-3,8H,4-7,13H2,1H3,(H,16,17);1H
- InChIKey: QECCLZCMMWNHHS-UHFFFAOYSA-N
- ほほえんだ: CN1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O.Cl
計算された属性
- せいみつぶんしりょう: 271.1087545g/mol
- どういたいしつりょう: 271.1087545g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 277
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.8Ų
5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A018640-100mg |
5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochloride |
1185300-38-2 | 100mg |
$ 200.00 | 2022-05-31 | ||
TRC | A018640-50mg |
5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochloride |
1185300-38-2 | 50mg |
$ 120.00 | 2022-05-31 | ||
Matrix Scientific | 032929-500mg |
5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochloride |
1185300-38-2 | 500mg |
$246.00 | 2023-09-11 | ||
Matrix Scientific | 032929-1g |
5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochloride |
1185300-38-2 | 1g |
$378.00 | 2023-09-11 |
5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochloride 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acidhydrochlorideに関する追加情報
Research Brief on 5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acid hydrochloride (CAS: 1185300-38-2)
5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acid hydrochloride (CAS: 1185300-38-2) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of recent studies due to its potential applications in drug discovery and development. The presence of both an amino group and a methyl-piperazine moiety in its structure suggests its utility as a building block for more complex molecules, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Recent research has focused on the synthesis and characterization of 5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acid hydrochloride, with particular emphasis on its role as an intermediate in the production of bioactive compounds. Studies have demonstrated that this compound can be efficiently synthesized via multi-step organic reactions, including amination and piperazine substitution, followed by hydrochloride salt formation. The purity and stability of the compound have been confirmed through advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
One of the key findings from recent investigations is the compound's potential as a precursor in the development of kinase inhibitors. Kinases play a critical role in various cellular processes, and their dysregulation is associated with numerous diseases, including cancer and inflammatory disorders. The structural attributes of 5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acid hydrochloride make it a promising candidate for the design of novel kinase inhibitors, with several research groups exploring its incorporation into larger, more complex molecules.
In addition to its applications in kinase inhibitor development, this compound has also been investigated for its potential use in other therapeutic areas. For instance, its ability to interact with specific biological targets has been explored in the context of antimicrobial and antiviral drug discovery. Preliminary studies suggest that derivatives of 5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acid hydrochloride may exhibit activity against certain bacterial and viral strains, although further research is needed to validate these findings.
The pharmacological properties of 5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acid hydrochloride have also been a subject of interest. Recent studies have examined its pharmacokinetic and toxicological profiles, providing valuable insights into its potential as a drug candidate. While the compound itself may not be directly used as a therapeutic agent, its derivatives have shown promising results in preclinical models, highlighting its importance as a key intermediate in medicinal chemistry.
Looking ahead, the continued exploration of 5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acid hydrochloride and its derivatives is expected to yield significant advancements in drug discovery. Future research directions may include the optimization of synthetic routes to improve yield and purity, as well as the investigation of its interactions with a broader range of biological targets. Collaborative efforts between academic and industrial researchers will be crucial in unlocking the full potential of this compound and translating its benefits into clinical applications.
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